![molecular formula C20H27NO4 B2616527 (1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 938002-45-0](/img/structure/B2616527.png)
(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R)-3-(3,4-dimethoxyphenethyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a useful research compound. Its molecular formula is C20H27NO4 and its molecular weight is 345.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on similar compounds, such as D-(+)-camphoric imide, highlights the detailed structural analysis through various techniques like IR, EA, ES-MS, 1H NMR, 13C NMR, and X-ray diffraction. This type of study is crucial for understanding the molecular geometry, electronic structure, and potential chemical reactivity of complex molecules, including the title compound (Wei Huang et al., 2004).
Polymorphism in Pharmaceuticals
Investigations into concomitant polymorphism in spirobicyclic diones reveal how different crystalline forms of a compound can exist, impacting pharmaceutical formulation, stability, and bioavailability. Such studies underscore the importance of polymorphism research in drug development processes (V. S. Kumar et al., 2004).
Lithiation and Functionalization
Research into lithiation at bridgehead positions of bicyclic diones demonstrates advanced synthetic strategies for functionalizing rigid frameworks, which is essential for creating novel organic compounds with potential applications in medicinal chemistry and material science (F. Eastwood et al., 1983).
Autoassembly and Cage Structures
The molecular structure determination of similar dioxabicyclo[2.2.2]octane derivatives provides insights into autoassembly processes and cage-like structures, offering potential applications in nanotechnology, molecular recognition, and catalysis (A. B. Zolotoi et al., 1994).
Diels-Alder Reactions
Studies on the Diels-Alder reactions involving bicyclo[3.3.0]octene derivatives contribute to the understanding of cycloaddition reactions, a cornerstone of synthetic organic chemistry. This knowledge aids in designing synthetic pathways for complex organic molecules (P. Camps et al., 1984).
Corrosion Inhibition
Research on spirocyclopropane derivatives, including studies on their effectiveness as corrosion inhibitors, highlights the potential application of bicyclic compounds in protecting metals against corrosion. This is particularly relevant in industrial applications where material longevity and integrity are critical (M. Chafiq et al., 2020).
Propiedades
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-19(2)14-8-10-20(19,3)18(23)21(17(14)22)11-9-13-6-7-15(24-4)16(12-13)25-5/h6-7,12,14H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDRDYJXORVEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B2616446.png)
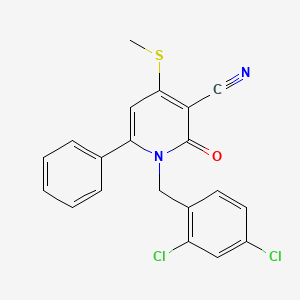
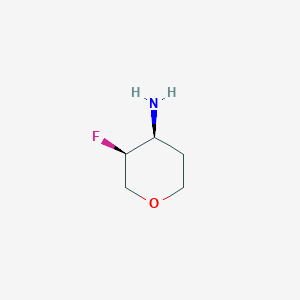
![[3-(Aminomethyl)-3-fluorocyclobutyl]methanol;hydrochloride](/img/structure/B2616451.png)
![N'-(2-methoxyphenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2616452.png)
![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-4-bromobenzamide](/img/structure/B2616455.png)
![2-[3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]acetonitrile](/img/structure/B2616456.png)
![3-amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2616457.png)
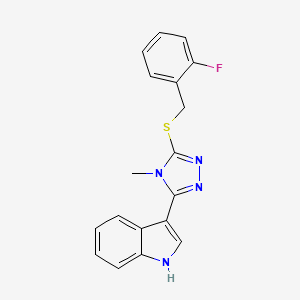
![2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2616459.png)
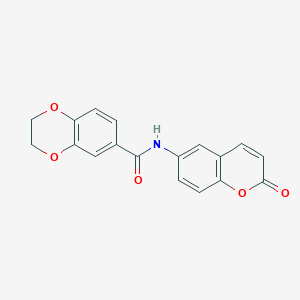

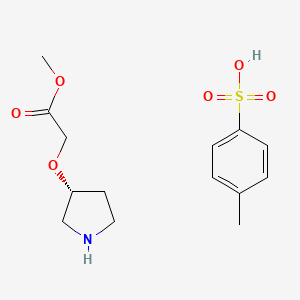
![2-ethyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2616467.png)
